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Compound of Interest

Compound Name:
3,4-Difluoro U-49900

hydrochloride

Cat. No.: B15616638 Get Quote

An in-depth guide to the chemical structure, properties, and analytical considerations of 3,4-
Difluoro U-49900 hydrochloride, a synthetic opioid and a derivative of U-49900. This

document is intended for researchers, scientists, and drug development professionals.

Introduction
3,4-Difluoro U-49900 is a synthetic opioid classified as a utopioid. It is a derivative of U-49900

and a structural analog of U-47700, a potent μ-opioid receptor agonist.[1][2] This compound is

primarily available as an analytical reference standard for research and forensic applications.[3]

[4] Due to its structural similarity to other synthetic opioids that have been associated with

adverse health effects, understanding its chemical properties is crucial for its identification and

characterization in forensic and research settings. There is limited clinical or preclinical data

available for 3,4-Difluoro U-49900 itself; therefore, much of the understanding of its potential

biological activity is inferred from its structural analogs.[2]

Chemical Structure and Physicochemical Properties
The core structure of 3,4-Difluoro U-49900 hydrochloride consists of a difluorinated benzene

ring linked to a diethylaminocyclohexyl group via a methylbenzamide bridge. The "trans"

configuration refers to the stereochemistry of the substituents on the cyclohexane ring.

Formal Name: trans-3,4-difluoro-N-(2-(diethylamino)cyclohexyl)-N-methylbenzamide,

monohydrochloride[3] CAS Number: 2743078-88-6[3] Molecular Formula: C₁₈H₂₆F₂N₂O •
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HCl[3]

Quantitative Data Summary
The following table summarizes the key quantitative physicochemical properties of 3,4-Difluoro
U-49900 hydrochloride.

Property Value Source

Formula Weight 360.9 g/mol [3]

Purity ≥98% [3]

Formulation A crystalline solid [3]

Solubility in DMF 20 mg/ml [3]

Solubility in DMSO 20 mg/ml [3]

Solubility in Ethanol 20 mg/ml [3]

Solubility in PBS (pH 7.2) 1 mg/ml [3]

Storage Temperature -20°C [3]

Stability ≥ 5 years [3]

Structural Identifiers
SMILES: FC1=C(C=CC(C(N(C)[C@@H]2CCCC[C@H]2N(CC)CC)=O)=C1)F.Cl[3]

InChI Key: XFVNCUJJRSXGAS-GBNZRNLASA-N[3]

Presumed Mechanism of Action: μ-Opioid Receptor
Agonism
As a structural analog of the selective μ-opioid receptor agonist U-47700, 3,4-Difluoro U-49900

is presumed to exert its effects primarily through the activation of the μ-opioid receptor (MOR),

a G-protein coupled receptor (GPCR).[5][2] The activation of MOR by an agonist typically

initiates a signaling cascade that leads to analgesic and euphoric effects, but also respiratory

depression.
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The generalized signaling pathway is as follows:

Binding: The agonist binds to the extracellular domain of the MOR.

Conformational Change: This binding induces a conformational change in the receptor.

G-Protein Activation: The intracellular domain of the MOR activates heterotrimeric Gi/o

proteins by promoting the exchange of GDP for GTP on the Gα subunit.

Downstream Effects: The activated Gα-GTP and Gβγ subunits dissociate and modulate

downstream effectors, leading to:

Inhibition of adenylyl cyclase, which decreases intracellular cAMP levels.

Activation of G-protein-coupled inwardly rectifying potassium channels (GIRKs), causing

potassium ion efflux and hyperpolarization of the neuron, reducing its excitability.

Inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter

release from the presynaptic terminal.
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Caption: Generalized μ-opioid receptor (MOR) signaling pathway.
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Structural Relationships and Metabolism
3,4-Difluoro U-49900 is part of a family of structurally related synthetic opioids. Its structure can

be understood by comparison to its parent compounds, U-47700 and U-49900. The key

structural modifications involve the halogen substituents on the benzene ring and the alkyl

groups on the amino moiety of the cyclohexyl ring.
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Caption: Structural relationships between U-47700 and its analogs.

Experimental Protocols: In Vitro Metabolism Study
While specific metabolism studies for 3,4-Difluoro U-49900 are not available, the protocol used

for its parent compound, U-49900, provides a relevant methodology for researchers. A study by

Krotulski et al. investigated the metabolism of U-49900 using human liver microsomes (HLMs).

[5][6]

Objective: To identify the primary in vitro metabolites of the parent drug.

Materials:

Parent drug (U-49900)

Pooled Human Liver Microsomes (HLMs)
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NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-

phosphate dehydrogenase)

Phosphate buffer (pH 7.4)

Acetonitrile (for quenching the reaction)

Internal standard

LC-QTOF-MS system for analysis

Methodology:

Incubation Preparation: A master mix is prepared containing the NADPH regenerating

system in a phosphate buffer.

Pre-incubation: The parent drug and HLMs are added to the master mix and pre-incubated at

37°C for approximately 5-10 minutes to reach thermal equilibrium.

Reaction Initiation: The metabolic reaction is initiated by adding the pre-warmed NADPH

solution.

Incubation: The mixture is incubated at 37°C for a specified time (e.g., 60 minutes) with

gentle shaking.

Reaction Termination: The reaction is quenched by adding an equal volume of ice-cold

acetonitrile, which precipitates the microsomal proteins.

Sample Preparation: The quenched mixture is centrifuged to pellet the precipitated proteins.

The supernatant, containing the parent drug and its metabolites, is collected.

Analysis: The supernatant is analyzed using a Liquid Chromatography-Quadrupole Time-of-

Flight Mass Spectrometry (LC-QTOF-MS) system to separate and identify the metabolites

based on their retention times and mass-to-charge ratios.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15616638?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Metabolism Protocol

1. Prepare Incubation Mix
(Drug, HLMs, Buffer)

2. Pre-incubate at 37°C

3. Initiate with NADPH

4. Incubate at 37°C

5. Quench with Acetonitrile

6. Centrifuge to Remove Protein

7. Collect Supernatant

8. Analyze by LC-QTOF-MS

Click to download full resolution via product page

Caption: Experimental workflow for in vitro metabolism studies.
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Known Metabolites of U-49900
Studies on U-49900 have identified several metabolites.[5][6] The primary metabolic pathways

involve N-dealkylation.

N-Desethyl-U-49900: Identified as the main metabolite in microsomal incubations.[5][6]

N,N-Didesethyl-U-49900

N-Desethyl-hydroxyl-U-49900

N-Desethyl-N-desmethyl-U-49900

N,N-didesethyl-N-desmethyl-U-49900: Found to be the most abundant in a urine specimen.

[5][6]

It is plausible that 3,4-Difluoro U-49900 undergoes similar metabolic transformations. The

presence of shared metabolites between U-47700 and U-49900 has also been noted, a factor

that is critical for forensic analysis.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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